2,3,4-Trimethoxybenzoylformic acid

Tubulin polymerization Antimitotic agents Colchicine site ligands

2,3,4-Trimethoxybenzoylformic acid (CAS 103988-63-2; synonyms: (2,3,4-trimethoxy-phenyl)-glyoxylic acid, 2-oxo-2-(2,3,4-trimethoxyphenyl)acetic acid) is a C11H12O6 α-ketocarboxylic acid bearing three methoxy substituents at the 2-, 3-, and 4-positions of the benzoyl moiety. This substitution pattern distinguishes it from the more widely studied 3,4,5-trimethoxybenzoylformic acid regioisomer (CAS 88755-16-2) and directly corresponds to the A-ring pharmacophore of the natural product colchicine, making it a strategic intermediate for tubulin-targeted agent synthesis.

Molecular Formula C11H12O6
Molecular Weight 240.21 g/mol
Cat. No. B12278174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4-Trimethoxybenzoylformic acid
Molecular FormulaC11H12O6
Molecular Weight240.21 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)C(=O)C(=O)O)OC)OC
InChIInChI=1S/C11H12O6/c1-15-7-5-4-6(8(12)11(13)14)9(16-2)10(7)17-3/h4-5H,1-3H3,(H,13,14)
InChIKeyLGNZGLPVASKSLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,4-Trimethoxybenzoylformic Acid: Procurement-Quality Guide for a Regiospecific Glyoxylic Acid Building Block


2,3,4-Trimethoxybenzoylformic acid (CAS 103988-63-2; synonyms: (2,3,4-trimethoxy-phenyl)-glyoxylic acid, 2-oxo-2-(2,3,4-trimethoxyphenyl)acetic acid) is a C11H12O6 α-ketocarboxylic acid bearing three methoxy substituents at the 2-, 3-, and 4-positions of the benzoyl moiety . This substitution pattern distinguishes it from the more widely studied 3,4,5-trimethoxybenzoylformic acid regioisomer (CAS 88755-16-2) and directly corresponds to the A-ring pharmacophore of the natural product colchicine, making it a strategic intermediate for tubulin-targeted agent synthesis [1]. The compound is commercially available at ≥95–97% purity from multiple suppliers, though lot-to-lot regioisomeric purity should be verified as even trace contamination by the 3,4,5-isomer can alter downstream biological activity [2].

Why 2,3,4-Trimethoxybenzoylformic Acid Cannot Be Replaced by Its 3,4,5-Regioisomer: The Evidence Basis


Superficial similarity between the 2,3,4- and 3,4,5-trimethoxybenzoylformic acid regioisomers—identical molecular formula (C11H12O6) and mass (240.21 Da)—masks profound differences in biological recognition, physicochemical properties, and synthetic utility . In direct head-to-head evaluations within the phenstatin and naphthylphenstatin chemotypes, the two substitution patterns produce divergent tubulin polymerization inhibitory activities, with the 2,3,4-arrangement uniquely recapitulating the colchicine A-ring pharmacophore while the 3,4,5-arrangement aligns with the combretastatin A-ring [1]. The 3,4,5-isomer additionally carries a distinct enzyme inhibition profile (3-hydroxyacyl-CoA dehydrogenase) not shared by the 2,3,4-isomer, creating orthogonal selectivity profiles that are not interchangeable in target-focused design . These quantitative differences are presented below.

2,3,4-Trimethoxybenzoylformic Acid: Quantitative Differential Evidence for Procurement Decisions


Regioisomer-Dependent Tubulin Polymerization Inhibition: 2,3,4- vs 3,4,5-Trimethoxyphenyl in Naphthylphenstatins

In a direct head-to-head comparison, naphthylphenstatin analogs bearing the 2,3,4-trimethoxyphenyl A-ring showed markedly reduced tubulin polymerization inhibitory activity relative to the 3,4,5-trimethoxyphenyl counterparts when paired with a 2-naphthyl B-ring. The authors explicitly state that 'the combination of a 2-naphthyl system with a 2,3,4-trimethoxyphenyl ring (2,3,4-TM, such as that found in colchicine) is highly detrimental for the activity' whereas the 3,4,5-trimethoxyphenyl ring combined productively with the 2-naphthyl system [1]. In a separate indolephenstatin series, however, the 2,3,4-trimethoxyphenyl arrangement paired with N-methyl-5-indolyl and a keto bridge retained submicromolar IC50 for tubulin polymerization inhibition—demonstrating context-dependent, B-ring-specific activity that is inaccessible with the 3,4,5-isomer [2].

Tubulin polymerization Antimitotic agents Colchicine site ligands

Physicochemical Differentiation: LogP and Solubility Predicted for 2,3,4- vs 3,4,5-Trimethoxybenzoylformic Acid

ACD/Labs Percepta predicts a LogP of 0.44 for 2,3,4-trimethoxybenzoylformic acid , while the 3,4,5-regioisomer has an experimentally determined LogP of 0.98 . This ~0.54 log unit difference corresponds to an approximately 3.5-fold difference in octanol-water partition coefficient, indicating meaningfully higher lipophilicity for the 3,4,5-isomer. Additionally, the 3,4,5-isomer has a reported melting point of 151–158 °C and density of 1.280 ± 0.06 g/cm³ at 20 °C , while corresponding experimental data for the 2,3,4-isomer are not reported in the same databases.

Physicochemical properties Lipophilicity ADME prediction

Divergent Enzyme Inhibition Profiles: 3,4,5-Isomer as 3-Hydroxyacyl-CoA Dehydrogenase Inhibitor vs 2,3,4-Isomer

The 3,4,5-trimethoxybenzoylformic acid regioisomer (CAS 88755-16-2) has been characterized as an inhibitor of 3-hydroxyacyl-CoA dehydrogenase, a key enzyme in fatty acid β-oxidation, and has been employed in control experiments as a selective inhibitor of this enzyme . No corresponding inhibitory activity against 3-hydroxyacyl-CoA dehydrogenase has been reported for the 2,3,4-isomer (CAS 103988-63-2) in the accessible literature. This orthogonal activity profile means that the 3,4,5-isomer introduces an unintended pharmacophore when used as a building block in target-focused synthesis where fatty acid metabolism modulation is not desired.

Enzyme inhibition 3-hydroxyacyl-CoA dehydrogenase Selectivity profiling

Colchicine A-Ring Pharmacophore Mimicry: 2,3,4- vs 3,4,5-Trimethoxyphenyl in Tubulin Ligand Design

The 2,3,4-trimethoxyphenyl substitution pattern is the exact arrangement found in the A-ring of colchicine, the prototypical tubulin-binding natural product [1]. Biphenyl colchicine analogs such as 2,3,4-trimethoxy-4'-carbomethoxy-1,1'-biphenyl (TCB) and 2,3,4-trimethoxy-4'-acetyl-1,1'-biphenyl (TKB) bind specifically to the colchicine site on tubulin with distinct kinetic profiles [2]. In contrast, the 3,4,5-trimethoxyphenyl arrangement is the pharmacophore found in combretastatin A-4 and phenstatin. This difference in natural product mimicry dictates which binding site on tubulin is accessed, fundamentally altering mechanism of action even when the rest of the molecule is identical [3].

Colchicine binding site Tubulin pharmacophore Natural product mimicry

Kinase Selectivity: 2,3,4-Trimethoxyphenyl-Containing Diarylpyrazinones as Selective PDGF-Rβ Inhibitors

In a hit-to-lead optimization campaign for platelet-derived growth factor receptor β (PDGF-Rβ) inhibitors, a 3,5-diaryl-pyrazin-2(1H)-one derivative incorporating the 2,3,4-trimethoxyphenyl moiety (compound 2) demonstrated IC50 = 0.5 μM against PDGF-Rβ in a kinase assay and showed selectivity when profiled against a panel of 24 therapeutically relevant protein kinases [1]. Further optimization yielded compound 38 with IC50 = 0.02 μM (40 nM) against PDGF-Rβ, also active against PDGF-R-dependent cancer cells. The 3,4,5-trimethoxy isomer was not evaluated in this series, but the 2,3,4-substitution pattern was essential for the DFG-in binding mode guided by water thermodynamics [1].

PDGF receptor Kinase inhibition Selectivity profiling

2,3,4-Trimethoxybenzoylformic Acid: Evidence-Backed Research and Industrial Application Scenarios


Colchicine-Site Tubulin Ligand Design Requiring the Authentic Colchicine A-Ring Pharmacophore

For medicinal chemistry programs targeting the colchicine binding site on β-tubulin with the goal of direct pharmacophore mimicry, 2,3,4-trimethoxybenzoylformic acid is the obligatory starting material. The 2,3,4-trimethoxyphenyl substitution pattern is the exact A-ring present in colchicine, and biphenyl colchicine analogs such as TCB and TKB demonstrate specific, kinetically distinct binding to this site [1]. The 3,4,5-isomer cannot substitute here, as it mimics the combretastatin A-ring pharmacophore, which binds with a different orientation and produces distinct SAR [2]. Procuring the correct regioisomer is essential to avoid misleading structure-activity relationships.

Synthesis of PDGF-Rβ-Selective Diarylpyrazinone Kinase Inhibitors

The 2,3,4-trimethoxybenzoylformic acid scaffold serves as a key intermediate for constructing 3,5-diaryl-pyrazin-2(1H)-ones, a chemotype that has yielded potent and selective PDGF-Rβ inhibitors with IC50 values reaching 0.02 μM after optimization [1]. The DFG-in binding mode of these inhibitors is guided by water thermodynamics at the ATP binding site, and the 2,3,4-trimethoxyphenyl moiety is integral to this binding mode. Substitution with the 3,4,5-isomer would redirect kinase selectivity toward Syk or other targets [2], rendering it unsuitable for PDGF-Rβ-focused programs.

Cerebrovascular and Peripheral Vasodilator Agent Development

Japanese patent JPS57200374 (Hokuriku Pharmaceutical, 1982) specifically discloses 1-(2,3,4-trimethoxybenzoyl)-4-trimethoxy-substituted cinnamoyloxyalkylpiperazine derivatives as medicines with improved vasodilator action in cerebral, peripheral, and coronary blood vessels [1]. The patent explicitly distinguishes between the 2,3,4- and 3,4,5-trimethoxyphenyl substitution patterns, demonstrating that vasodilator activity is regioisomer-dependent. This provides a validated industrial application precedent for the 2,3,4-isomer in cardiovascular drug discovery.

Synthetic Intermediate When Low LogP and High Aqueous Compatibility Are Required

With a predicted LogP of 0.44 (vs 0.98 for the 3,4,5-isomer) and a predicted LogD (pH 7.4) of −3.04, the 2,3,4-trimethoxybenzoylformic acid offers superior aqueous solubility and ionization at physiological pH [1]. This property profile is advantageous for aqueous-phase coupling reactions (e.g., amide bond formation with amine-containing substrates in mixed aqueous/organic solvent systems) and for generating final compounds with reduced LogP, which may improve drug-like properties including solubility and metabolic clearance. Procurement decisions for building blocks destined for aqueous-compatible reaction sequences should favor the 2,3,4-isomer based on this physicochemical differentiation.

Quote Request

Request a Quote for 2,3,4-Trimethoxybenzoylformic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.